(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine
Description
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine (CAS: 1032225-94-7, MDL: MFCD08438927) is a chiral amine featuring a 2,5-dimethylphenyl group attached to a propan-1-amine backbone substituted with two methyl groups at the C2 position (Figure 1). The (R)-enantiomer configuration confers stereoselectivity, which is critical in pharmaceutical applications where receptor binding or metabolic pathways are enantiomer-dependent. This compound is typically utilized as a key intermediate in the synthesis of bioactive molecules, particularly in chiral drug development . Its hydrochloride salt (BD02184085, C₁₃H₂₂ClN) is commercially available with ≥95% purity, indicating its relevance in high-precision synthetic workflows .
Properties
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-9-6-7-10(2)11(8-9)12(14)13(3,4)5/h6-8,12H,14H2,1-5H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDDTXLHLWURPU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method involves the alkylation of a chiral amine with a suitable electrophile, followed by purification to isolate the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale synthesis using similar methods as described above, but with optimization for yield and cost-effectiveness. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, leading to various physiological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine and Analogs
Key Differences and Implications
Chirality and Bioactivity: The target compound’s (R)-enantiomer is distinct from non-chiral analogs like 2,2-diphenylethan-1-amine, enabling selective interactions in asymmetric catalysis or receptor-mediated processes. In contrast, the racemic (±)-piperidinecarboxamide derivative () is deuterated for pharmacokinetic studies rather than enantioselective applications .
Structural Rigidity vs. Flexibility :
- The piperazine and piperidine derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine) exhibit rigid cyclic structures, favoring binding to flat aromatic receptors (e.g., serotonin or dopamine receptors). The target compound’s branched alkyl chain may enhance membrane permeability due to increased lipophilicity .
Functional Groups and Solubility :
- The hydrochloride salt of the target compound improves aqueous solubility compared to its free base, a property critical for formulation. Piperazine derivatives inherently have higher solubility due to their nitrogen-rich rings, whereas the deuterated carboxamide () prioritizes metabolic stability over solubility .
Biological Activity
(R)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine, a chiral amine compound, has garnered attention for its potential biological activities. This compound is characterized by a dimethylated propanamine backbone and a 2,5-dimethylphenyl substituent, contributing to its unique pharmacological properties. Its molecular formula is C₁₃H₂₁N, with a molecular weight of approximately 191.32 g/mol .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of neurotransmitter release and inhibition of enzyme activities. The compound's enantiomeric purity plays a crucial role in determining its pharmacological effects, as different stereoisomers can exhibit distinct biological activities .
Biological Activity Overview
Recent studies have highlighted several key aspects of the biological activity of this compound:
- Receptor Binding : The compound has been investigated for its binding affinity to specific receptors. Its unique chiral configuration enhances its interaction with biological targets compared to its racemic mixtures or simpler analogs .
- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to significant physiological effects .
Case Studies
Several case studies have been conducted to explore the pharmacological potential of this compound:
- Neurotransmitter Modulation : A study demonstrated that this compound significantly modulates dopamine release in neuronal cultures. The results indicated a concentration-dependent effect on neurotransmitter levels, suggesting potential applications in neuropharmacology .
- Anticancer Activity : Preliminary investigations into the anticancer properties of this compound revealed promising results against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values in the low micromolar range, indicating potential as a lead compound for anticancer drug development .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine | Enantiomer of (R) form | Different biological activity due to stereochemistry |
| 1-(2,5-Dimethylphenyl)-2,2-dimethylpropan-1-amine | Racemic mixture | Lacks enantiomeric specificity |
| 2,5-Dimethylphenylamine | Simpler analog | Less complex structure; different reactivity |
The chiral nature of this compound allows for specific interactions with biological targets that are not observed in its racemic mixture or simpler analogs. This specificity can lead to enhanced efficacy and reduced side effects in pharmaceutical applications .
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